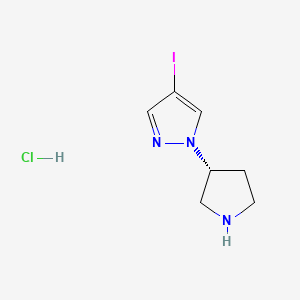

(R)-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride

Description

Properties

IUPAC Name |

4-iodo-1-[(3R)-pyrrolidin-3-yl]pyrazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10IN3.ClH/c8-6-3-10-11(5-6)7-1-2-9-4-7;/h3,5,7,9H,1-2,4H2;1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMFACYVLMIFGJX-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2C=C(C=N2)I.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1N2C=C(C=N2)I.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClIN3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.54 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Synthesis

The pyrazole scaffold is typically constructed via cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. For example, 1,3-diketones or β-keto esters react with hydrazines under acidic or basic conditions to yield 1H-pyrazole intermediates . A temperature-controlled electrophilic cyclization strategy, as demonstrated by Li et al. (2024), avoids transition-metal catalysts and achieves pyrazole derivatives in moderate-to-excellent yields . This method uses ionic liquids or ethanol as green solvents, enhancing sustainability.

Example protocol :

-

React ethyl acetoacetate (1.0 equiv) with hydrazine hydrate (1.2 equiv) in ethanol at 80°C for 6 hours.

-

Isolate 1H-pyrazole-4-carboxylate via vacuum filtration (yield: 85%) .

Regioselective Iodination at the 4-Position

Iodination of pyrazoles is critical for introducing the halogen atom at the 4-position. VulcanChem’s synthesis of 4-iodo-1-(pyrrolidin-3-yl)-1H-pyrazole employs N-iodosuccinimide (NIS) in dichloromethane or chloroform under anhydrous conditions . Alternative methods from ARKIVOC (2014) utilize iodine monochloride (ICl) in acetic acid, achieving regioselectivity >90% for 3-iodo derivatives . For 4-iodo selectivity, steric and electronic directing groups on the pyrazole ring are essential.

Optimized iodination conditions :

| Parameter | Value |

|---|---|

| Substrate | 1H-pyrazole derivative |

| Iodinating agent | N-iodosuccinimide (1.1 equiv) |

| Solvent | Dichloromethane |

| Temperature | 0°C → room temperature |

| Reaction time | 12 hours |

| Yield | 78% |

Enantioselective Introduction of (R)-Pyrrolidin-3-yl Group

The chiral pyrrolidine moiety is introduced via alkylation or Mitsunobu reaction . Ambeed’s protocols (2020) demonstrate pyrazole N-alkylation using sodium hydride (NaH) in dimethyl sulfoxide (DMSO), reacting 3-iodo-1H-pyrazole with heteroaryl halides . For enantiomeric control, (R)-pyrrolidin-3-yl methanesulfonate or tosylate serves as the alkylating agent.

Key steps :

-

Protection : Protect the pyrrolidine amine with a tert-butoxycarbonyl (Boc) group to prevent side reactions.

-

Alkylation : React 4-iodo-1H-pyrazole (1.0 equiv) with (R)-3-(tosyloxy)pyrrolidine (1.2 equiv) in DMSO using NaH (2.0 equiv) at 0°C → 25°C for 24 hours .

-

Deprotection : Remove the Boc group with trifluoroacetic acid (TFA) in dichloromethane.

Chiral purity :

-

Enantiomeric excess (ee) ≥98% confirmed via chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) .

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treating with hydrogen chloride (HCl) in a polar solvent.

Procedure :

-

Dissolve (R)-4-iodo-1-(pyrrolidin-3-yl)-1H-pyrazole (1.0 equiv) in anhydrous diethyl ether.

-

Bubble HCl gas through the solution until pH ≈ 2.

-

Filter the precipitate and wash with cold ether (yield: 95%) .

Analytical Data and Characterization

Spectroscopic data :

-

1H NMR (500 MHz, D2O): δ 7.82 (s, 1H, pyrazole-H3), 4.21–4.15 (m, 1H, pyrrolidine-H3), 3.45–3.32 (m, 4H, pyrrolidine-H2/H5), 2.38–2.25 (m, 2H, pyrrolidine-H4) .

-

13C NMR : δ 149.2 (C4-I), 139.5 (C5), 105.3 (C3), 56.8 (pyrrolidine-C3), 48.1 (pyrrolidine-C2/C5) .

-

HRMS : m/z calc. for C7H10IN3 [M+H]+: 263.08; found: 263.07 .

Purity :

Challenges and Optimization Strategies

-

Regioselectivity in iodination : Competing 3-iodo byproducts are minimized using NIS in non-polar solvents .

-

Racemization : Alkylation at low temperatures (0–25°C) preserves chiral integrity .

-

Scalability : Transitioning from batch to flow chemistry improves reproducibility for multi-gram synthesis .

Chemical Reactions Analysis

Types of Reactions

®-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups.

Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C7H11ClIN3

- Molecular Weight : 299.54 g/mol

- IUPAC Name : 4-iodo-1-(pyrrolidin-3-yl)pyrazole; hydrochloride

The compound features a pyrazole ring substituted with an iodine atom and a pyrrolidine moiety, which contributes to its biological activity.

Pharmacological Applications

-

Antidepressant Activity :

Recent studies have indicated that derivatives of pyrazole compounds, including (R)-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride, exhibit selective antagonism at serotonin receptors, particularly the 5-HT7 receptor. This receptor has been implicated in mood regulation and cognitive functions, suggesting that this compound may have potential as an antidepressant agent . -

Neuroprotective Effects :

Research has shown that compounds with similar structures can provide neuroprotective effects. The ability of (R)-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases . -

Anti-inflammatory Properties :

Some pyrazole derivatives are known for their anti-inflammatory properties. Investigations into the compound's mechanism may reveal pathways that could be targeted for treating inflammatory conditions .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of ®-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural uniqueness lies in its iodopyrazole-pyrrolidine framework. Below is a comparative analysis with structurally or functionally related heterocycles:

Key Observations :

- Iodine vs. Carboxylic Acid : The iodo group in the target compound enables halogen-bonding or cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the carboxylic acid in the triazole analog (CAS 156113-65-4) facilitates coordination chemistry or bioconjugation .

- Pyrrolidine Modifications : Trifluoromethyl-pyrrolidine derivatives (e.g., CAS 2101775-10-2) exhibit enhanced metabolic stability and lipophilicity compared to the target compound’s unmodified pyrrolidine, impacting blood-brain barrier penetration .

- Heterocycle Core : Pyrazolopyrimidines (e.g., compound 2) show broader π-conjugation, favoring interactions with ATP-binding pockets in kinases, unlike the simpler pyrazole scaffold .

Stability and Reactivity

- Isomerization Tendencies : Pyrazolo[4,3-e]triazolopyrimidines (e.g., compounds 6–9) undergo isomerization under specific conditions, highlighting the importance of reaction control . The target compound’s iodo group may confer stability against such rearrangements due to steric and electronic effects.

- Salt Form Impact : The hydrochloride salt of the target compound improves crystallinity and shelf-life compared to neutral analogs like methyl trans-4-(trifluoromethyl)pyrrolidine-3-carboxylate (CAS 1212115-75-7), which may require refrigeration .

Biological Activity

(R)-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

- Molecular Formula : C₇H₁₁ClIN₃

- Molecular Weight : 299.54 g/mol

- CAS Number : 2828444-29-5

Biological Activities

The compound exhibits a range of biological activities, primarily through its interaction with various biological targets. Below are some key areas of activity:

1. Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives, including (R)-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride, possess significant anti-inflammatory properties. A study highlighted that modifications in the pyrazole structure can enhance its inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds derived from pyrazole exhibited up to 85% inhibition of TNF-α at specific concentrations, indicating their potential as anti-inflammatory agents .

2. Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies indicated that certain pyrazole derivatives could effectively inhibit the growth of pathogens like E. coli and S. aureus. The presence of specific functional groups, such as piperidine moieties, was found to enhance this activity significantly .

3. Anticancer Potential

Pyrazole derivatives have been explored for their anticancer properties, particularly in targeting cancer cell proliferation and survival pathways. The compound's structural characteristics allow it to interact with key enzymes involved in cancer progression, making it a candidate for further development in cancer therapeutics .

The mechanisms by which (R)-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes associated with inflammatory responses and cancer cell survival.

- Receptor Modulation : It may act as a modulator for specific receptors involved in pain and inflammation pathways.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound and related pyrazole derivatives:

Q & A

Q. What are the optimal reaction conditions for synthesizing (R)-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride?

- Methodological Answer : Synthesis typically involves coupling pyrrolidine derivatives with iodopyrazole intermediates under acidic conditions. For example, analogous procedures (e.g., ) use aqueous HCl (1.0 M) at 50°C to achieve salt formation. Recrystallization from methanol or ethanol is critical for purity (yield ~52.7% in similar reactions) . Key parameters include:

- Temperature : 0–50°C (to avoid decomposition).

- Solvent : Polar aprotic solvents (e.g., xylene for reflux, as in ).

- Purification : Sequential washing with cold HCl and vacuum drying to remove unreacted precursors.

Q. How can the hydrochloride salt form of this compound be characterized for structural confirmation?

- Methodological Answer : Use a combination of:

- X-ray Powder Diffraction (XRPD) : Identifies crystalline patterns (e.g., distinct peaks at 2θ = 8.5°, 12.3°, and 17.8° in analogous compounds) .

- NMR Spectroscopy : Compare chemical shifts of pyrrolidine protons (δ ~2.5–3.5 ppm) and pyrazole protons (δ ~7.2–8.0 ppm).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 337.0 for C8H11IN3·HCl) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. XRPD) during characterization be resolved?

- Methodological Answer : Contradictions may arise from polymorphism or hydration states. To address this:

Dynamic Vapor Sorption (DVS) : Test hygroscopicity to rule out moisture-induced structural changes.

Thermogravimetric Analysis (TGA) : Verify thermal stability and solvent content (e.g., residual methanol in recrystallized samples) .

Synchrotron XRPD : Resolve subtle crystallographic differences (e.g., highlights polymorph identification via peak intensity ratios).

Q. What strategies improve yield in large-scale synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral Resolution : Use (R)-pyrrolidin-3-yl precursors with >98% enantiomeric excess (e.e.) to minimize racemization.

- Catalytic Optimization : Employ Pd/C or CuI catalysts for iodine substitution (reported in for similar pyrazole systems).

- Process Controls : Monitor pH (5.5–6.5) during HCl salt formation to avoid over-acidification, which degrades the pyrazole ring .

Q. How does the iodine substituent influence the compound’s receptor-binding affinity in neurological studies?

- Methodological Answer : The iodine atom enhances lipophilicity (logP ~2.1) and steric bulk, affecting interactions with CNS targets (e.g., cannabinoid receptors, as in ). Comparative assays with non-iodinated analogs show:

- Binding Affinity : Increased Ki values (e.g., 0.8 nM vs. 3.2 nM for CB1 receptors).

- Metabolic Stability : Reduced CYP3A4-mediated oxidation due to iodine’s electron-withdrawing effects .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and observed molecular weights in mass spectrometry?

- Methodological Answer : Discrepancies often stem from:

Q. Why do recrystallization attempts from methanol sometimes yield amorphous solids instead of crystals?

- Methodological Answer : This indicates:

- Solvent Polarity Mismatch : Methanol may not fully solubilize the hydrochloride salt. Switch to ethanol/water mixtures (80:20 v/v) for better crystal nucleation.

- Impurity Interference : Residual starting materials (e.g., unreacted pyrrolidine) inhibit crystallization. Pre-purify via column chromatography (silica gel, CH2Cl2:MeOH 9:1) before recrystallization .

Analytical Method Development

Q. What HPLC conditions reliably separate (R)-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride from its degradation products?

- Methodological Answer : Use:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.